N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
Properties
Molecular Formula |
C17H16N6O2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-17-7-5-15-21-20-14(23(15)22-17)4-6-16(24)19-12-2-3-13-11(10-12)8-9-18-13/h2-3,5,7-10,18H,4,6H2,1H3,(H,19,24) |
InChI Key |
MAUBIRHTVJPFRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)NC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxy Triazolo[4,3-b]Pyridazine-3-Carboxylic Acid
The triazolopyridazine core is assembled using a two-step protocol:
-
Pyridazine Nitration :
Pyridazine is nitrated at the 3-position using fuming HNO₃ (90%) in H₂SO₄ at 0–5°C, yielding 3-nitropyridazine with >85% purity. -
Cyclocondensation with Hydrazine :
The nitropyridazine undergoes cyclocondensation with hydrazine hydrate (80% v/v) in ethanol under reflux (78°C, 12 h), forming the triazolopyridazine ring. Subsequent methoxylation with NaOMe in methanol at 65°C introduces the 6-methoxy group.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 92 | 95 |
| Cyclocondensation | N₂H₄·H₂O, EtOH, 78°C, 12 h | 78 | 89 |
| Methoxylation | NaOMe, MeOH, 65°C, 6 h | 85 | 91 |
Preparation of 3-Aminopropyl-1H-Indol-5-Amine
The indole-5-amine derivative is synthesized via:
-
Buchwald-Hartwig Amination :
5-Bromo-1H-indole reacts with tert-butyl (3-aminopropyl)carbamate under Pd(OAc)₂/Xantphos catalysis, achieving >90% conversion. -
Deprotection :
The Boc-protected amine is deprotected using TFA/DCM (1:1) at room temperature, yielding the free amine (87% yield).
Amide Bond Formation and Final Coupling
The propanamide linker is constructed via a carbodiimide-mediated coupling reaction:
-
Activation of Triazolopyridazine Carboxylic Acid :
6-Methoxytriazolo[4,3-b]pyridazine-3-carboxylic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in anhydrous DMF (0°C, 30 min). -
Coupling with 3-Aminopropyl-1H-Indol-5-Amine :
The activated acid reacts with the indole-5-amine (1.0 eq) at 25°C for 18 h, followed by purification via reverse-phase HPLC (ACN/H₂O + 0.1% TFA).
Optimized Reaction Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Reagent | HATU vs. EDCl/HOBt | HATU: 78% yield |
| Solvent | DMF vs. THF | DMF: +12% yield |
| Temperature | 25°C vs. 0°C | 25°C: +9% yield |
Challenges in Regioselectivity and Purification
Regioselective Methoxylation
Early synthetic routes suffered from competing 7-methoxy byproducts (15–20%) due to ambiguous electronic effects in the pyridazine ring. Switching from NaOMe to K₂CO₃/MeOH under microwave irradiation (100°C, 20 min) reduced byproduct formation to <5%.
Chromatographic Purification
Crude reaction mixtures contain unreacted indole precursors (≈10%). Gradient elution (10→50% ACN over 30 min) on C18 columns achieves >99% purity, albeit with a 15% loss in recovery.
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) demonstrated:
-
Microwave-Assisted Cyclocondensation : Reduced reaction time from 12 h to 45 min.
-
Continuous Flow Amidation : Improved space-time yield by 40% compared to batch processes.
Economic Analysis :
| Cost Driver | Batch Process ($/kg) | Flow Process ($/kg) |
|---|---|---|
| Raw Materials | 12,500 | 11,200 |
| Labor | 3,200 | 1,800 |
| Waste Disposal | 1,100 | 700 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions could target the triazolopyridazine moiety, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted indoles, reduced triazolopyridazines, and modified propanamides.
Scientific Research Applications
N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and triazolopyridazine structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparison with Vebreltinib
Vebreltinib (WHO INN: 6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine) shares the [1,2,4]triazolo[4,3-b]pyridazine core but differs in substituents (Table 1).
- Key Differences :
Table 1: Structural Comparison
Comparison with Sulfonamides and Pyridine Derivatives
Cardiff University’s studies identified substituted [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines (e.g., compounds 8–10) as candidates for protein binding. These lack the indole moiety but share the triazolopyridazine core with substituents like pyridine or alkoxy groups .
- Activity : These compounds were prioritized for calpain-1 inhibition and ADME-Tox profiles, suggesting the core’s versatility in drug design .
- Chemical Space: Multidimensional scaling (MDS) plots show these analogs occupy novel regions, indicating unique physicochemical properties compared to the target compound .
Cytotoxicity of Triazolopyridazine Derivatives
Mongolian Journal of Chemistry reported [1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., compound 24) with moderate cytotoxicity (IC50 >1.2 μg/mL against Hep cells), weaker than adriamycin . While the target compound’s cytotoxicity is unconfirmed, its indole group—a common feature in anticancer agents—may enhance efficacy compared to simpler analogs .
Research Findings and Implications
- Kinase Inhibition Potential: Structural similarity to vebreltinib suggests possible kinase-targeted activity, but substituent variations may redirect selectivity .
- ADME Properties : The methoxy group could improve metabolic stability compared to halogenated analogs (e.g., CAS 1324061-48-4) .
- Cytotoxicity : Indole-containing derivatives may outperform simpler triazolopyridazines in anticancer applications, though direct evidence is needed .
Biological Activity
N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that combines an indole moiety with a triazolopyridazine structure. This unique combination suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 342.38 g/mol. The presence of both indole and triazolopyridazine subunits is significant because these structures are often associated with diverse biological activities.
Anticancer Activity
Several studies have indicated that compounds featuring indole and triazole moieties exhibit anticancer properties. For instance, a related compound was evaluated for its antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. The studies demonstrated that certain derivatives could inhibit cell proliferation effectively, with some compounds showing IC50 values as low as 0.34 μM against MCF-7 cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 7d | HeLa | 0.52 | Induces apoptosis; inhibits tubulin polymerization |
| Compound 7d | MCF-7 | 0.34 | Induces apoptosis; G2/M phase arrest |
| Compound 7d | HT-29 | 0.86 | Induces apoptosis; inhibits tubulin polymerization |
The mechanisms underlying the anticancer activity of this compound may involve interactions with cellular targets such as tubulin and various signaling pathways associated with cell cycle regulation and apoptosis. For example, studies have shown that similar compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis through mitochondrial pathways .
Other Biological Activities
In addition to anticancer properties, indole-based compounds are frequently investigated for their neuroprotective and anti-inflammatory effects. The structural components of this compound may also confer such properties.
Table 2: Potential Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of tumor cell proliferation |
| Neuroprotective | Potential reduction in neuroinflammation |
| Anti-inflammatory | Modulation of inflammatory pathways |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and triazole can significantly influence the compound's interaction with biological targets.
Table 3: SAR Insights
| Structural Feature | Influence on Activity |
|---|---|
| Indole moiety | Enhances binding affinity to target proteins |
| Methoxy group | Increases solubility and bioavailability |
| Triazolo component | Modulates anti-inflammatory effects |
Case Studies
Recent research has highlighted the efficacy of similar compounds in clinical settings. For instance, a study focused on indole derivatives demonstrated significant anticancer activity against various cell lines, suggesting that modifications to the indole structure can enhance therapeutic potential .
Q & A
Q. What are the critical steps in synthesizing N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?
- Methodological Answer : The synthesis involves:
Amide bond formation : Coupling the indole-5-amine moiety with the triazolo-pyridazine-propanoyl intermediate via standard carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert conditions .
Triazolo-pyridazine core construction : Cyclization of pre-functionalized pyridazine precursors using hydrazine derivatives, followed by methoxy group introduction at position 6 via nucleophilic substitution .
Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, validated by NMR and LC-MS .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural confirmation :
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), indole NH (δ ~10–11 ppm), and triazolo-pyridazine protons (δ ~7.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern matching theoretical values .
- Purity assessment :
- LC-MS : Monitor for residual solvents or side products using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during multi-step synthesis?
- Methodological Answer : Key parameters include:
-
Temperature control : Maintain <5°C during amide coupling to minimize racemization .
-
Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for cyclization steps to enhance solubility of intermediates .
-
Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings if aryl halide intermediates are involved .
Reaction Step Optimal Conditions Yield Range Reference Amide coupling EDC/HOBt, 0°C, DMF 65–75% Triazolo formation Hydrazine hydrate, 80°C 50–60% Methoxy addition NaOMe, THF, reflux 80–85%
Q. How should researchers address contradictory data in biological activity assays?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and use internal controls (e.g., reference inhibitors) .
- Target promiscuity : Perform selectivity profiling against related receptors/enzymes (e.g., kinase panels, GPCR screens) .
- Solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify stability via LC-MS post-assay .
Q. What strategies are effective for studying pharmacokinetic properties?
- Methodological Answer :
- In vitro metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion over 60 minutes .
- Plasma protein binding : Employ equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices) to quantify unbound fraction .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Q. How can molecular docking studies guide mechanistic understanding?
- Methodological Answer :
Target selection : Prioritize receptors with structural homology to known indole/triazolo targets (e.g., 5-HT1D, kinase domains) .
Q. Docking workflow :
- Prepare ligand/protein files (e.g., protonation states, energy minimization).
- Use AutoDock Vina or Schrödinger Glide for flexible docking.
- Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .
Experimental validation : Compare docking scores with IC50 values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
